N-(5-chloropyridin-2-yl)-2-methylpentanamide
CAS No.:
Cat. No.: VC10497260
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClN2O |
|---|---|
| Molecular Weight | 226.70 g/mol |
| IUPAC Name | N-(5-chloropyridin-2-yl)-2-methylpentanamide |
| Standard InChI | InChI=1S/C11H15ClN2O/c1-3-4-8(2)11(15)14-10-6-5-9(12)7-13-10/h5-8H,3-4H2,1-2H3,(H,13,14,15) |
| Standard InChI Key | MTIWLQRIJYZNBV-UHFFFAOYSA-N |
| SMILES | CCCC(C)C(=O)NC1=NC=C(C=C1)Cl |
| Canonical SMILES | CCCC(C)C(=O)NC1=NC=C(C=C1)Cl |
Introduction
Synthesis Methods
The synthesis of N-(5-chloropyridin-2-yl)-2-methylpentanamide typically involves a condensation reaction between 5-chloropyridin-2-amine and 2-methylpentanoic acid. This reaction can be facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.
Synthesis Steps:
-
Preparation of Reactants: Ensure that 5-chloropyridin-2-amine and 2-methylpentanoic acid are pure and dry.
-
Reaction Setup: Combine the amine and acid in a suitable solvent (e.g., dichloromethane) with a coupling agent and base.
-
Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures for several hours.
-
Purification: Isolate the product through filtration and wash with cold solvent.
Potential Applications
While specific applications of N-(5-chloropyridin-2-yl)-2-methylpentanamide are not well-documented, compounds with similar structures have been explored for their biological activities, including antimicrobial and anti-inflammatory properties. The presence of a pyridine ring and an amide linkage suggests potential for interaction with biological targets.
Research Findings and Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume